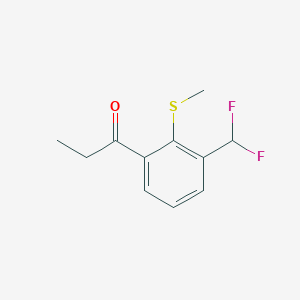![molecular formula C25H19Cl3FN5O5 B14069732 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, a fluorinated oxolane ring, and multiple chlorinated benzoyl groups, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the chlorinated benzoyl groups and the fluorinated oxolane ring. Key steps include:
Nucleophilic substitution: to introduce the amino and chloro groups on the purine base.
Esterification: to attach the benzoyloxy groups.
Fluorination: to incorporate the fluorine atom into the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing reaction times and costs.
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to an amine.
Substitution: The chlorinated benzoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Key pathways involved include:
Enzyme inhibition: The compound may inhibit enzymes involved in DNA replication or repair.
Receptor modulation: It may modulate receptor activity, affecting cellular signaling pathways.
類似化合物との比較
(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate: can be compared with similar compounds such as:
Nucleoside analogs: These compounds share the purine base and are used in antiviral therapies.
Fluorinated compounds: Similar fluorinated molecules are studied for their unique chemical properties.
Chlorinated benzoyl derivatives: These compounds are explored for their potential biological activities.
The uniqueness of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C25H19Cl3FN5O5 |
|---|---|
分子量 |
594.8 g/mol |
IUPAC名 |
[(4R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C25H19Cl3FN5O5/c1-25(29)18(39-22(36)13-4-8-15(27)9-5-13)16(10-37-21(35)12-2-6-14(26)7-3-12)38-23(25)34-11-31-17-19(28)32-24(30)33-20(17)34/h2-9,11,16,18,23H,10H2,1H3,(H2,30,32,33)/t16?,18?,23?,25-/m1/s1 |
InChIキー |
CWRGPCWFCOZJTQ-ORVLFNFJSA-N |
異性体SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


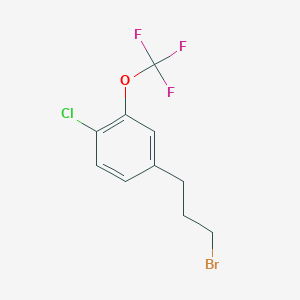
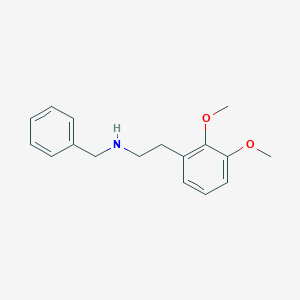
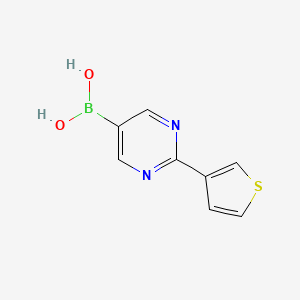
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
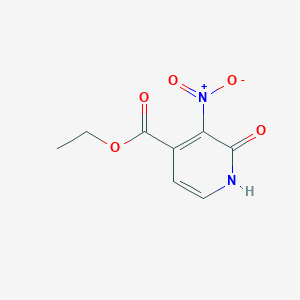
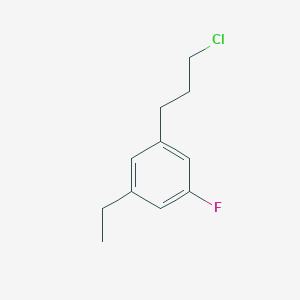
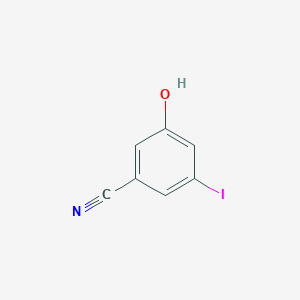

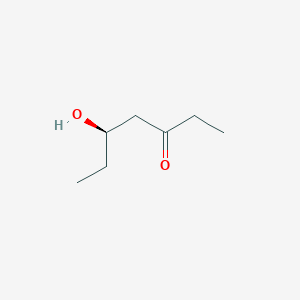
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)
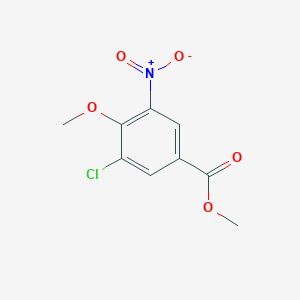

![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
